An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrocinnolin-4(1H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound.
Synthesis
The synthesis of 2,3-Dihydrocinnolin-4(1H)-one is most commonly achieved through the intramolecular cyclization of (2-hydrazinylphenyl)acetic acid. This precursor can be prepared from 2-aminophenylacetic acid via diazotization followed by reduction. The subsequent cyclization is typically acid-catalyzed, leading to the formation of the dihydrocinnolinone ring system. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
A plausible synthetic pathway is outlined below:
Experimental Protocols
Step 1: Synthesis of (2-hydrazinylphenyl)acetic acid
Step 2: Synthesis of 2,3-Dihydrocinnolin-4(1H)-one
To a solution of (2-hydrazinylphenyl)acetic acid in a suitable solvent (e.g., ethanol or acetic acid), a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added. The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,3-Dihydrocinnolin-4(1H)-one. Purification can be achieved by recrystallization or column chromatography.
Step 3: Preparation of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride
The purified 2,3-Dihydrocinnolin-4(1H)-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol). Anhydrous hydrogen chloride (either as a gas or a solution in a compatible solvent) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 2,3-Dihydrocinnolin-4(1H)-one hydrochloride.
Characterization
The structure and purity of the synthesized 2,3-Dihydrocinnolin-4(1H)-one hydrochloride are confirmed by various spectroscopic and analytical techniques.
Quantitative Data Summary
| Property | Data |
| Molecular Formula | C₈H₈N₂O · HCl |
| Molecular Weight | 184.62 g/mol |
| Melting Point | Not available in searched literature |
| ¹H NMR (DMSO-d₆) | Not available in searched literature |
| ¹³C NMR (DMSO-d₆) | Not available in searched literature |
| IR (KBr, cm⁻¹) | Not available in searched literature |
| Mass Spectrometry (m/z) | Not available in searched literature |
Note: Specific experimental data for the characterization of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride is not available in the public domain literature searched.
Spectroscopic and Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆. The chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet. Characteristic absorption bands would confirm the presence of functional groups such as N-H, C=O, and aromatic C-H bonds.
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Mass Spectrometry (MS): Mass spectral analysis would be performed using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the compound and to study its fragmentation pattern.
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Melting Point: The melting point would be determined using a standard melting point apparatus to assess the purity of the synthesized compound.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the fully characterized final product follows a logical workflow.
Biological Context and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activities or signaling pathways associated with 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. However, the cinnoline scaffold is present in various biologically active molecules, suggesting potential for this compound in drug discovery. Further research is required to elucidate its pharmacological profile.
Conclusion
This technical guide outlines the synthesis and characterization of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride. While a plausible synthetic route is proposed, detailed experimental protocols and specific characterization data are not yet publicly available. This highlights an opportunity for further research to fully elucidate the properties of this compound and explore its potential applications in medicinal chemistry. The provided workflow and methodologies can serve as a foundation for researchers undertaking such investigations.
